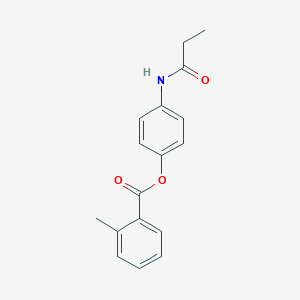![molecular formula C20H24N2O3 B267269 3-[(3-ethoxybenzoyl)amino]-N,N-diethylbenzamide](/img/structure/B267269.png)
3-[(3-ethoxybenzoyl)amino]-N,N-diethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-ethoxybenzoyl)amino]-N,N-diethylbenzamide, commonly known as DEET, is a chemical compound that has been widely used as an insect repellent. It was first developed by the United States Army in the 1940s and has since become one of the most commonly used insect repellents worldwide. DEET is known for its effectiveness in repelling a wide range of insects, including mosquitoes, ticks, and fleas.
Mécanisme D'action
The exact mechanism of action of DEET is not fully understood. However, it is believed that DEET works by disrupting the insects' sense of smell, making it difficult for them to locate their hosts. DEET may also interfere with the insects' ability to detect carbon dioxide, which is a key factor in their ability to locate their hosts.
Biochemical and physiological effects:
DEET has been shown to have low toxicity levels in humans. However, it can cause skin irritation and allergic reactions in some individuals. In addition, DEET has been shown to have some effect on the nervous system, although the exact mechanism is not fully understood. Some studies have suggested that DEET may have neurotoxic effects in animals, but these findings have not been replicated in humans.
Avantages Et Limitations Des Expériences En Laboratoire
DEET is widely used in laboratory experiments as an insect repellent. It is effective in repelling a wide range of insects and is relatively easy to use. However, DEET can also interfere with some laboratory assays, particularly those that involve olfactory receptors. In addition, DEET can be expensive, which may limit its use in some laboratory experiments.
Orientations Futures
There are several areas of research that could be explored in the future with regards to DEET. One area of interest is the development of new insect repellents that are more effective and less toxic than DEET. Another area of interest is the study of the long-term effects of DEET exposure on human health. Finally, there is a need for more research on the ecological impact of DEET on the environment and its potential effects on non-target organisms.
In conclusion, DEET is a widely used insect repellent that has been extensively studied for its effectiveness in repelling a wide range of insects. Its mechanism of action is not fully understood, but it is believed to work by disrupting the insects' sense of smell. DEET has low toxicity levels in humans, but can cause skin irritation and allergic reactions in some individuals. It is widely used in laboratory experiments, but can also interfere with some assays. Future research could focus on the development of new insect repellents, the long-term effects of DEET exposure on human health, and the ecological impact of DEET on the environment.
Méthodes De Synthèse
DEET can be synthesized by reacting 3-ethoxyaniline with thionyl chloride to form 3-ethoxybenzenesulfonyl chloride. The resulting compound is then reacted with N,N-diethylethylenediamine to form DEET. The synthesis method of DEET has been well established and is widely used in the production of this compound.
Applications De Recherche Scientifique
DEET has been extensively studied for its insect-repelling properties. It has been shown to be effective in repelling a wide range of insects, including mosquitoes, ticks, and fleas. DEET has also been studied for its potential use in the prevention of insect-borne diseases, such as malaria and dengue fever. In addition, DEET has been studied for its potential use in the protection of crops from insect damage.
Propriétés
Nom du produit |
3-[(3-ethoxybenzoyl)amino]-N,N-diethylbenzamide |
|---|---|
Formule moléculaire |
C20H24N2O3 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
3-[(3-ethoxybenzoyl)amino]-N,N-diethylbenzamide |
InChI |
InChI=1S/C20H24N2O3/c1-4-22(5-2)20(24)16-10-7-11-17(13-16)21-19(23)15-9-8-12-18(14-15)25-6-3/h7-14H,4-6H2,1-3H3,(H,21,23) |
Clé InChI |
SJMPNXHEUZBJKI-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OCC |
SMILES canonique |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B267186.png)
![N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B267187.png)
![N-[(2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B267188.png)
![2-(4-chlorophenoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B267190.png)

![4-[2-(Allyloxy)anilino]-4-oxobutanoic acid](/img/structure/B267192.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide](/img/structure/B267193.png)
![2-({[4-(2-Ethoxyethoxy)phenyl]amino}carbonyl)benzoic acid](/img/structure/B267194.png)
![N-{3-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B267196.png)


![N-[3-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B267205.png)
![N-[4-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B267207.png)
